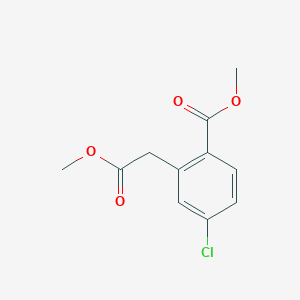

Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate

Descripción

Propiedades

Fórmula molecular |

C11H11ClO4 |

|---|---|

Peso molecular |

242.65 g/mol |

Nombre IUPAC |

methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate |

InChI |

InChI=1S/C11H11ClO4/c1-15-10(13)6-7-5-8(12)3-4-9(7)11(14)16-2/h3-5H,6H2,1-2H3 |

Clave InChI |

PWYBXPPFFBXAOJ-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)CC1=C(C=CC(=C1)Cl)C(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate typically involves the esterification of 4-chloro-2-(2-methoxy-2-oxoethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Formation of 4-amino-2-(2-methoxy-2-oxoethyl)benzoate or 4-thio-2-(2-methoxy-2-oxoethyl)benzoate.

Hydrolysis: 4-chloro-2-(2-methoxy-2-oxoethyl)benzoic acid and methanol.

Reduction: 4-chloro-2-(2-methoxy-2-hydroxyethyl)benzoate.

Aplicaciones Científicas De Investigación

Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets. The chloro group and ester functionality allow it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The compound’s properties are influenced by its substituents. Below is a comparative analysis with analogous benzoate derivatives:

Key Observations :

- Ester vs. Ether Groups : Methyl 4-methoxybenzoate lacks the reactive ester side chain, leading to lower susceptibility to hydrolysis compared to the target compound .

- Hybrid Structures: Compounds like benzyl 2-[2-(4-chloro-2-methoxyanilino)-2-oxoethoxy]benzoate exhibit complex pharmacophore motifs, highlighting the versatility of benzoate scaffolds in drug design .

Research Findings and Data

- Spectroscopic Characterization : FTIR and NMR spectra of analogous compounds confirm ester carbonyl (1700–1750 cm⁻¹) and aromatic C–Cl (750 cm⁻¹) absorptions .

Actividad Biológica

Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate features a benzoate moiety with a chloro substituent and a methoxy-oxoethyl group. Its molecular formula is , and it is classified under benzoate esters. The presence of the chloro group enhances its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloro group may participate in electrophilic reactions, while the methoxy-oxoethyl group can facilitate hydrogen bonding interactions, enhancing binding affinity with target sites. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation and microbial growth.

Antimicrobial Activity

Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate has shown significant antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

| Pseudomonas aeruginosa | 64 |

These results demonstrate the compound's potential as an antimicrobial agent, particularly against Staphylococcus aureus and Bacillus subtilis.

Anti-inflammatory Activity

Research has also indicated that methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate may possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting a mechanism that could be beneficial for treating inflammatory conditions.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in MDPI evaluated various derivatives of benzoates, including methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate, highlighting its efficacy against common pathogens. The study reported significant inhibition of bacterial growth, supporting its application in medicinal chemistry for developing new antibiotics .

- Mechanistic Insights : Another investigation focused on the compound's interaction with bacterial enzymes. It was found to inhibit the activity of certain enzymes critical for bacterial cell wall synthesis, thereby exerting its antimicrobial effects .

- Safety Profile : Toxicological assessments have indicated that methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate exhibits low toxicity levels in mammalian cell lines, making it a promising candidate for further pharmaceutical development .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate in laboratory settings?

- Methodology : The synthesis typically involves multi-step reactions starting with a benzoic acid derivative. A common approach includes:

Esterification : Reacting 4-chloro-2-(2-carboxyethyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.

Functional Group Modification : Introducing the methoxy-oxoethyl group via nucleophilic substitution or alkylation, often using potassium carbonate as a base in dimethylformamide (DMF) .

- Purification : Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and isolating the final product .

Q. How is the molecular structure of this compound characterized?

- Methodology :

- X-ray Crystallography : Single-crystal X-ray diffraction is the gold standard. The SHELX suite (SHELXL, SHELXS) is widely used for structure refinement, particularly for resolving bond lengths, angles, and intermolecular interactions (e.g., C–H···π stacking) .

- Spectroscopy : NMR (¹H, ¹³C) and IR confirm functional groups, while mass spectrometry validates molecular weight .

Q. What safety protocols should be followed when handling this compound?

- Guidelines :

- Storage : Keep sealed in a dry environment at 0–6°C to prevent degradation .

- PPE : Use gloves, lab coats, and eye protection. Avoid inhalation; work in a fume hood.

- Emergency Measures : For skin contact, rinse with water for 15 minutes; seek medical help if irritation persists .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural analysis?

- Methodology :

- Data Validation : Cross-check with SHELXL refinement logs for residual density peaks and R-factor consistency. For example, hydrogen bonding (C2–H2A···O1) and π–π interactions (3.78 Å stacking) must align with expected geometries .

- Comparative Analysis : Use computational tools (e.g., Mercury, Olex2) to compare experimental data with DFT-calculated structures .

Q. What strategies optimize reaction yields in multi-step syntheses involving halogenated intermediates?

- Methodology :

- Catalyst Selection : Use palladium catalysts for Suzuki couplings or Buchwald-Hartwig aminations to preserve halogenated moieties.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while controlled temperatures (60–80°C) minimize side reactions .

- Case Study : Substituting chloro groups in the benzoate core via nucleophilic aromatic substitution requires precise stoichiometry (1:1.1 molar ratio) to avoid over-alkylation .

Q. How does the compound’s electronic structure influence its reactivity in substitution reactions?

- Analysis :

- Electron-Withdrawing Effects : The chloro and ester groups activate the benzene ring toward electrophilic substitution at specific positions. DFT calculations reveal localized electron density at the C-2 position, favoring nucleophilic attacks .

- Experimental Validation : Kinetic studies using UV-Vis spectroscopy track reaction rates under varying pH and temperature conditions .

Data Contradiction Analysis

Q. How should conflicting data on biological activity (e.g., anti-inflammatory vs. cytotoxicity) be interpreted?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.